Technical Guide: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene
Technical Guide: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene
The following technical guide is structured to provide an exhaustive analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a highly specialized halogenated nitroarene scaffold used in advanced medicinal chemistry and agrochemical synthesis.
CAS Number: 1803715-37-8 Classification: Halogenated Nitroarene / Drug Discovery Scaffold[1]
Part 1: Executive Summary & Core Identity
1,2-Dibromo-3,5-difluoro-4-nitrobenzene represents a "privileged scaffold" in modern organic synthesis due to its dense, orthogonal functionalization.[1] Unlike simple haloarenes, this molecule possesses three distinct handles for diversification:
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Nitro Group (C4): Strong electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (SNAr).[2]
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Difluoro Motifs (C3, C5): The fluorine atoms are activated leaving groups for SNAr, yet possess distinct steric environments, allowing for regioselective substitution.[2]
-
Dibromo Motifs (C1, C2): These positions are chemically inert to mild nucleophiles but highly reactive in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling late-stage skeletal expansion.[2]
Chemical Specifications Table
| Property | Specification |
| CAS Number | 1803715-37-8 |
| IUPAC Name | 1,2-Dibromo-3,5-difluoro-4-nitrobenzene |
| Molecular Formula | C6HBr2F2NO2 |
| Molecular Weight | 316.88 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| SMILES | FC1=C(Br)C(Br)=CC(F)=C1[O-] |
| Key Reactivity | Regioselective SNAr, Pd-Catalyzed Coupling |
Part 2: Synthesis & Production Protocol
The synthesis of 1,2-dibromo-3,5-difluoro-4-nitrobenzene is typically achieved via the electrophilic nitration of its precursor, 1,2-dibromo-3,5-difluorobenzene (CAS 101051-60-9).[1] This route is preferred over bromination of a nitroarene due to the deactivating nature of the nitro group.[2]
Synthetic Pathway (Mixed Acid Nitration)
The presence of two fluorine atoms strongly directs the incoming nitro group.[2] In 1,2-dibromo-3,5-difluorobenzene, the C4 position is ortho to both fluorine atoms , making it the most activated site for electrophilic attack despite potential steric crowding.
Reaction Scheme: 1,2-Dibromo-3,5-difluorobenzene + HNO3/H2SO4 → 1,2-Dibromo-3,5-difluoro-4-nitrobenzene[1]
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques and handling of corrosive acids.
Reagents:
-
Fuming Nitric Acid (>90%, 1.5 eq)[2]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 1,2-dibromo-3,5-difluorobenzene and cool to 0°C using an ice/salt bath.
-
Acid Addition: Add concentrated H2SO4 (5 mL per gram of substrate) to dissolve or suspend the starting material.[2]
-
Nitration: Dropwise add fuming HNO3 over 30 minutes. Critical: Maintain internal temperature <10°C to prevent over-nitration or decomposition.[2]
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS.[1][2][5]
-
Quench: Pour the reaction mixture slowly onto crushed ice (exothermic). The product will precipitate as a solid.[2]
-
Workup: Filter the precipitate, wash with cold water until pH neutral, and recrystallize from Ethanol/Water or Heptane to yield the target compound.
Self-Validating Checkpoint:
-
19F NMR Analysis: The precursor (symmetric F environment if 3,5-difluoro) will show a specific shift.[2] The product, having lost symmetry (NO2 at C4, H at C6), will display two distinct fluorine signals if the substitution is asymmetric, or a shifted singlet if symmetric relative to the F atoms.[2] Correction: In the product, C3-F is between Br and NO2; C5-F is between H and NO2.[1][2] These environments are chemically distinct.[2] Expect two doublets in 19F NMR.
Part 3: Reactivity Profile & Applications
The utility of CAS 1803715-37-8 lies in its predictable reactivity sequence.[1]
Regioselective SNAr
The nitro group at C4 activates the fluorine atoms at C3 and C5.[2] However, these positions are not equivalent:
-
C3-Fluorine: Flanked by C2-Br and C4-NO2.[1] Sterically crowded ("Inside" F).
-
C5-Fluorine: Flanked by C6-H and C4-NO2.[1][6] Sterically accessible.
Outcome: Nucleophilic attack (e.g., by amines or thiols) occurs preferentially at C5 , displacing the fluorine atom.[2] This allows for the synthesis of 5-amino-3-fluoro-4-nitro-1,2-dibromobenzene derivatives.[1]
Visualization of Reactivity Logic
The following diagram illustrates the synthesis and subsequent regioselective functionalization pathways.
Figure 1: Synthetic pathway and regioselective nucleophilic aromatic substitution (SNAr) logic.
Part 4: Safety & Handling (MSDS Summary)
As a nitro-halogenated aromatic, this compound presents specific hazards.[2]
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use full PPE (Gloves, Goggles, Respirator).[2] |
| Skin/Eye Irritant | Causes severe irritation; potential sensitizer.[2] | Handle in a fume hood.[2] Wash immediately upon contact.[2] |
| Reactivity | Potential explosive decomposition if heated under confinement (Nitro group).[2] | Do not distill to dryness.[2] Store < 30°C. |
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or photolytic degradation.[2]
References
-
PubChem. (2025).[2][5] 1,2-Dibromo-4-nitrobenzene (Analogous Reactivity Data). National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][2]
-
Andrievsky, A., & Gorelik, M. (2013).[2][4] Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications. Retrieved January 28, 2026, from [Link][2]
Sources
- 1. 762297-93-8|2-Bromo-1,3,5-trifluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 1,2-Difluoro-4-nitrobenzene | C6H3F2NO2 | CID 123053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Difluoro-1,2-dibromobenzene - CAS:10105-60-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
- 5. 1,2-Dibromo-4-nitrobenzene | C6H3Br2NO2 | CID 138487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
